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molecular formula C13H11F3N2O3 B8460243 1,3-dimethyl-5-(4-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxylic acid

1,3-dimethyl-5-(4-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxylic acid

Cat. No. B8460243
M. Wt: 300.23 g/mol
InChI Key: DUPHOICPOFZVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000024B2

Procedure details

The title compound was prepared using 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 4-(trifluoromethyl)phenol in the manner similar to the method in Production Example 1 above except cesium carbonate was used instead of potassium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH3:8])[C:3]=1[CH:9]=[O:10].[F:11][C:12]([F:21])([F:20])[C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1.C(=O)([O-])[O-:23].[Cs+].[Cs+]>>[CH3:7][N:6]1[C:2]([O:19][C:16]2[CH:15]=[CH:14][C:13]([C:12]([F:20])([F:21])[F:11])=[CH:18][CH:17]=2)=[C:3]([C:9]([OH:10])=[O:23])[C:4]([CH3:8])=[N:5]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=NN1C)C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)O)(F)F
Step Three
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C(=C1OC1=CC=C(C=C1)C(F)(F)F)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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